molecular formula C9H8N6O B8132076 2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one

2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one

Cat. No.: B8132076
M. Wt: 216.20 g/mol
InChI Key: WFECBOHPSURSGU-UHFFFAOYSA-N
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Description

The compound with the identifier “2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. The most common methods for preparing these complexes involve dissolving the compound in a suitable solvent and mixing it with cyclodextrins under controlled conditions . The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of advanced analytical techniques to monitor the reaction progress and purity of the product is essential for maintaining quality control .

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it has been studied for its potential therapeutic applications, including its role in drug development and disease treatment. In medicine, this compound has shown promise in treating specific conditions due to its unique chemical properties. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one can be compared with other similar compounds, such as 2,6-diamino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one . These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to form inclusion complexes with cyclodextrins, undergo diverse chemical reactions, and interact with specific molecular targets distinguishes it from other similar compounds .

Properties

IUPAC Name

2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c10-8-13-5-1-3-4(2-6(5)14-8)12-9(11)15-7(3)16/h1-2H,(H3,10,13,14)(H3,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFECBOHPSURSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC(=N3)N)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC3=C1NC(=N3)N)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.